3-Amino-4-methylpicolinamide: Structural Analysis & Synthetic Utility
3-Amino-4-methylpicolinamide: Structural Analysis & Synthetic Utility
This guide details the chemical structure, synthesis, and application of 3-Amino-4-methylpicolinamide , a specialized pyridine scaffold used primarily in the development of allosteric modulators for G-protein coupled receptors (GPCRs) and kinase inhibitors.
CAS Number: 1612242-49-5
Chemical Name: 3-Amino-4-methylpyridine-2-carboxamide
Molecular Formula: C
Executive Summary
3-Amino-4-methylpicolinamide is a critical heterocyclic building block in medicinal chemistry.[1] Unlike the more common 4-substituted picolinamides (e.g., Sorafenib intermediates), this scaffold features a 3-amino group adjacent to the amide "warhead." This specific substitution pattern has been identified as a key determinant for potency and CNS penetration in the development of metabotropic glutamate receptor subtype 4 (mGlu4) positive allosteric modulators (PAMs) , offering new therapeutic avenues for Parkinson’s disease.
Chemical Identity & Physicochemical Properties[2][3][4][5]
The molecule consists of a pyridine ring substituted with a carboxamide at position 2, a primary amine at position 3, and a methyl group at position 4. The proximity of the 3-amino group to the 2-carboxamide creates an intramolecular hydrogen bond, locking the conformation and influencing ligand-receptor binding kinetics.
| Property | Data | Note |
| Appearance | Off-white to pale yellow solid | Typical of amino-pyridines |
| Predicted LogP | ~0.2 - 0.5 | Amphiphilic; good CNS penetration potential |
| pKa (Predicted) | ~6.5 (Pyridine N) | Weakly basic |
| H-Bond Donors | 2 (–NH₂, –CONH₂) | Critical for active site interaction |
| H-Bond Acceptors | 3 (Pyridine N, C=O, –NH₂) | |
| Solubility | DMSO, Methanol, dilute acid | Limited solubility in non-polar solvents |
Synthesis & Manufacturing Protocols
The synthesis of 3-Amino-4-methylpicolinamide typically avoids direct nitration due to regioselectivity issues. The most robust industrial route involves the functionalization of 3-amino-4-methylpyridine or the conversion of the corresponding nitrile.
Route A: The Cyanation-Hydrolysis Pathway (Industrial Preferred)
This route ensures regioselectivity at the 2-position via Reissert-Henze type chemistry or Pd-catalyzed cyanation.
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Starting Material: 3-Amino-4-methylpyridine (CAS 3430-27-1).
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Step 1 (Protection): Protection of the 3-amino group (e.g., Acetyl or Boc) to prevent side reactions.
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Step 2 (N-Oxidation): Oxidation using m-CPBA or H₂O₂/Urea to form the N-oxide.
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Step 3 (Cyanation): Treatment with TMSCN and Dimethylcarbamoyl chloride (Reissert-Henze conditions) to introduce the nitrile at C2.
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Step 4 (Hydrolysis): Controlled hydrolysis of the nitrile to the primary amide using basic conditions (H₂O₂, NaOH) or catalytic hydration (Parkins catalyst).
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Step 5 (Deprotection): Removal of the amino protecting group.
Route B: From 3-Amino-4-methylpicolinic Acid (Lab Scale)
Direct amide coupling if the carboxylic acid precursor is available.
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Activation: 3-Amino-4-methylpicolinic acid + HATU/EDC in DMF.
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Amidation: Addition of Ammonium Chloride (NH₄Cl) or Ammonia (NH₃) in dioxane.
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Purification: Silica gel chromatography (DCM/MeOH gradient).
Visualization: Synthesis Workflow
Caption: Step-wise synthetic pathway from the commercially available pyridine precursor to the target picolinamide.
Reactivity & Derivatization Logic
The 3-amino-4-methylpicolinamide scaffold is "bifunctional," allowing for the construction of fused heterocycles or extended amide chains.
Scaffold Cyclization (Fused Systems)
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Pyrido[3,2-d]pyrimidines: Reacting the C2-amide and C3-amine with orthoesters or aldehydes leads to cyclization. This is a common strategy for generating kinase inhibitor cores.
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Reagent: Triethyl orthoformate or PhCHO/oxidant.
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Amide "Warhead" Modification
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mGlu4 PAM Optimization: The primary amide is often left unsubstituted to act as a hydrogen bond donor/acceptor in the allosteric pocket. However, the C3-amine is frequently derivatized (e.g., sulfonylation or arylation) to reach into hydrophobic sub-pockets.
Applications in Drug Discovery[4][5][6][7]
Core Application: mGlu4 Positive Allosteric Modulators (PAMs)
The most significant application of this specific scaffold is in the optimization of mGlu4 PAMs for the treatment of Parkinson's Disease .
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Mechanism: mGlu4 is a Gi/o-coupled GPCR located presynaptically in the globus pallidus. Activation reduces GABAergic transmission.
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Role of the Scaffold: Research indicates that the 3-amino substituent on the picolinamide core is crucial for balancing potency with CNS physicochemical properties (low efflux ratio).
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Key Compound: This scaffold is a direct precursor/analog to the VU0477886 series, where the picolinamide "head" anchors the molecule in the glutamate binding site, while the 3-amino derivatives extend into the allosteric domain.
Visualization: mGlu4 Signaling & PAM Action
Caption: Mechanism of action for mGlu4 PAMs derived from the 3-aminopicolinamide scaffold.
Safety & Handling
While specific toxicological data for CAS 1612242-49-5 is limited, handling should follow protocols for aminopyridines , which are known potassium channel blockers.
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Hazard Classification (Predicted): Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2.
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PPE: Nitrile gloves, safety goggles, and particulate respirator (N95/P2).
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Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The amino group is susceptible to oxidation over time.
References
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Discovery of 3-aminopicolinamides as mGlu4 PAMs
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Chemical Vendor Verification (Ambeed)
- Title: 3-Amino-4-methylpicolinamide Product Page (CAS 1612242-49-5).
- Source: Ambeed.
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Link:
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General Synthesis of Picolinamides
- Title: Synthesis and Biological Evaluation of Novel Picolinamide Deriv
- Source: MDPI Molecules.
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Link:
Sources
- 1. Rational Design, Synthesis, and Mechanism of (3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic Acid Employing a Second-Deprotonation Strategy for Selectivity of Human Ornithine Aminotransferase over γ-Aminobutyric Acid Aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 3-aminopicolinamides as metabotropic glutamate receptor subtype 4 (mGlu4) positive allosteric modulator warheads engendering CNS exposure and in vivo efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 3-aminopicolinamides as metabotropic glutamate receptor subtype 4 (mGlu4) positive allosteric modulator warheads engendering CNS exposure and in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
